Cycloheterophyllin

Description

This compound has been reported in Artocarpus integer and Artocarpus lowii with data available.

RN refers to ((+)-)-isomer; structure given in first source

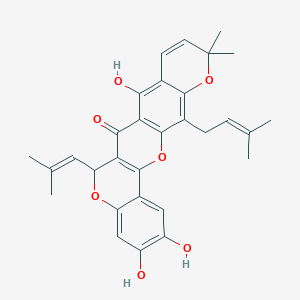

Structure

3D Structure

Properties

IUPAC Name |

6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPIXEJZTXAVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957840 | |

| Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycloheterophyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36545-53-6 | |

| Record name | Cycloheterophyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36545-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheterophyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036545536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheterophyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 206 °C | |

| Record name | Cycloheterophyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cycloheterophyllin from Artocarpus heterophyllus: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Artocarpus heterophyllus, commonly known as jackfruit, is a species of tree in the fig, mulberry, and breadfruit family (Moraceae) native to South and Southeast Asia.[1] Various parts of the jackfruit tree, including the fruit, leaves, bark, and wood, have been utilized in traditional medicine for a variety of ailments.[2] The heartwood of Artocarpus heterophyllus is a rich source of bioactive phenolic compounds, including a notable prenylflavone known as cycloheterophyllin.[3] This technical guide provides an in-depth overview of this compound, focusing on its isolation, biological activities, and mechanism of action, with a particular emphasis on its anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is a prenylated flavonoid with a complex chemical structure. Its molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₃₀O₇ |

| Molecular Weight | 502.55 g/mol |

| Appearance | Yellowish solid |

| Solubility | Soluble in organic solvents like DMSO, methanol, and ethanol |

| Chemical Class | Prenylflavone |

Isolation and Purification of this compound

While a detailed, step-by-step protocol for the isolation and purification of this compound is not extensively documented in readily available literature, a general workflow can be inferred from methodologies used for the isolation of other flavonoids from Artocarpus heterophyllus heartwood.[4][5] The process typically involves extraction with an organic solvent followed by chromatographic separation.

General Experimental Protocol for Extraction and Fractionation

-

Preparation of Plant Material : The heartwood of Artocarpus heterophyllus is collected, air-dried, and ground into a coarse powder.

-

Extraction : The powdered heartwood is subjected to extraction with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period.[4]

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate fractions based on polarity.[4]

-

Purification : Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

The following diagram illustrates a generalized workflow for the isolation of this compound.

References

- 1. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial assay-guided isolation of active compounds from Artocarpus heterophyllus heartwoods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]

Cycloheterophyllin: A Technical Guide for Researchers

An In-depth Whitepaper on the Compound's Properties and Biological Activities

Introduction

Cycloheterophyllin, a prenylated flavonoid primarily isolated from Artocarpus heterophyllus (jackfruit), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, biological effects, and underlying mechanisms of action. This document synthesizes key experimental findings, presents quantitative data in a structured format, and outlines detailed experimental protocols to facilitate further research and development.

Chemical Identification

-

IUPAC Name: 6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one[1][2]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and skin-whitening effects being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties, particularly in the context of skin inflammation. Studies have shown its efficacy in mitigating atopic dermatitis-like symptoms both in vitro and in vivo.[3]

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] In response to inflammatory stimuli such as TNF-α and IFN-γ, the MAPK pathway becomes activated, leading to the phosphorylation of key proteins like p38, ERK, and JNK. This cascade ultimately results in the production of pro-inflammatory cytokines. This compound has been shown to dose-dependently decrease the phosphorylation of p38, ERK, and JNK in human keratinocytes (HaCaT cells), thereby downregulating the expression of pro-inflammatory cytokines.[3]

Signaling Pathway Diagram

Inhibition of Melanin Synthesis

This compound has also been identified as a potent inhibitor of melanin synthesis, suggesting its potential application as a skin-whitening agent.[1]

The primary mechanism for its depigmenting effect is the inhibition of tyrosinase, the key enzyme in melanogenesis. This compound has been shown to inhibit tyrosinase activity in a concentration-dependent manner. Furthermore, it downregulates the mRNA expression of several genes crucial for melanin production, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), tyrosinase-related protein 2 (TYRP2), and microphthalmia-associated transcription factor (MITF) in B16F10 melanoma cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in TNF-α/IFN-γ-stimulated HaCaT Cells [4]

| Treatment | IL-1β mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | IL-8 mRNA Expression (Fold Change) |

| Control | 1.00 | 1.00 | 1.00 |

| TNF-α/IFN-γ (10 ng/mL) | ~15 | ~25 | ~30 |

| + this compound (1 µM) | ~12 | ~20 | ~25 |

| + this compound (3 µM) | ~8 | ~15 | ~18 |

| + this compound (10 µM) | ~5 | ~8 | ~10 |

Table 2: Effect of this compound on MAPK Phosphorylation in TNF-α/IFN-γ-stimulated HaCaT Cells [5]

| Treatment | p-p38/p38 Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| TNF-α/IFN-γ (10 ng/mL) | ~3.5 | ~2.5 | ~3.0 |

| + this compound (1 µM) | ~2.8 | ~2.0 | ~2.5 |

| + this compound (3 µM) | ~2.0 | ~1.5 | ~1.8 |

| + this compound (10 µM) | ~1.2 | ~1.2 | ~1.2 |

Table 3: Inhibitory Effect of this compound on Tyrosinase Activity and Melanin Synthesis [1]

| Concentration | Tyrosinase Inhibition (%) | Melanin Content (%) |

| 0.1 µg/mL | 16.9 | Not specified |

| 1 µg/mL | 27.4 | Not specified |

| 10 µg/mL | 58.0 | Significantly reduced |

Experimental Protocols

In Vitro Anti-inflammatory Assay in HaCaT Cells[3]

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pretreated with varying concentrations of this compound (1, 3, and 10 µM) for 1 hour.

-

Stimulation: Following pretreatment, cells are stimulated with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for a specified duration (e.g., 30 minutes for protein analysis, 1 hour for RNA analysis).

-

Quantitative PCR (qPCR): Total RNA is isolated, and cDNA is synthesized. The mRNA expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) are quantified using qPCR.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK.

In Vivo Atopic Dermatitis Mouse Model[3]

-

Animal Model: BALB/c mice are used.

-

Induction of Atopic Dermatitis: Dinitrochlorobenzene (DNCB) is applied to the dorsal skin and ears of the mice to induce atopic dermatitis-like lesions.

-

Treatment: this compound (dissolved in a suitable vehicle) is administered orally at different doses (e.g., 10 and 30 mg/kg).

-

Evaluation: The severity of skin lesions, scratching behavior, and histopathological changes (e.g., epidermal thickness, mast cell infiltration) are assessed.

Melanin Synthesis Inhibition Assay in B16F10 Cells[1]

-

Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Treatment: Cells are treated with various concentrations of this compound in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanin production.

-

Tyrosinase Activity Assay: Cellular tyrosinase activity is measured spectrophotometrically using L-DOPA as a substrate.

-

Melanin Content Assay: The melanin content in the cells is determined by dissolving the cell pellet in NaOH and measuring the absorbance at 405 nm.

-

Quantitative PCR (qPCR): The mRNA expression levels of melanogenesis-related genes (TYR, TYRP1, TYRP2, MITF) are quantified.

Experimental Workflow Diagram

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and melanin synthesis inhibitory properties. Its mechanism of action, particularly the modulation of the MAPK signaling pathway, provides a solid foundation for its potential development as a therapeutic agent for inflammatory skin disorders and as an active ingredient in cosmetic formulations for skin whitening. This technical guide provides the essential information for researchers to build upon existing knowledge and further explore the therapeutic potential of this versatile flavonoid.

References

- 1. Inhibitory Effects of this compound on Melanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C30H30O7 | CID 5316250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Cycloheterophyllin's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheterophyllin, a prenylflavone derived from Artocarpus heterophyllus (jackfruit), has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in mitigating inflammatory responses. Current research pinpoints the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as the primary mechanism through which this compound exerts its anti-inflammatory effects. This document summarizes the key findings, presents quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including atopic dermatitis, rheumatoid arthritis, and inflammatory bowel disease. Key signaling pathways, such as the MAPK, Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are central to the inflammatory process, regulating the production of pro-inflammatory mediators like cytokines and chemokines.

This compound (C₃₀H₃₀O₇) is a natural flavonoid compound that has garnered attention for its therapeutic potential.[3][4][5] Structurally, it is classified as a pyranoflavonoid.[6] Studies have shown its efficacy in reducing inflammation both in vitro and in vivo, particularly in models of skin inflammation.[1][2] This guide focuses on the molecular mechanisms underlying these effects.

Core Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the suppression of the MAPK signaling cascade. The MAPK pathway, comprising cascades of protein kinases, plays a pivotal role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

This compound has been shown to inhibit the activation of all three of these key MAPK pathways. In human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), this compound dose-dependently reduces the phosphorylation of p38, ERK, and JNK.[1][7] This inhibition of MAPK phosphorylation prevents the activation of downstream transcription factors, which in turn suppresses the expression of pro-inflammatory genes.

Downstream Effects: Reduction of Pro-inflammatory Cytokines

By inhibiting the MAPK pathway, this compound effectively downregulates the messenger RNA (mRNA) expression of several key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] This reduction in cytokine production is a direct consequence of the attenuated MAPK signaling.

The inhibitory effect of this compound on cytokine expression is abrogated when cells are pre-treated with a MAPK inhibitor (PD98059), further confirming that the MAPK pathway is the principal target of this compound's anti-inflammatory action.[1]

Effects on Other Inflammatory Pathways

While the inhibitory action of this compound on the MAPK pathway is well-documented, its effects on other major inflammatory signaling cascades, such as the NF-κB and JAK-STAT pathways, have not been extensively investigated in the currently available scientific literature. Future research is warranted to explore the potential modulation of these pathways by this compound to provide a more comprehensive understanding of its anti-inflammatory profile.

Quantitative Data

The following tables summarize the quantitative data from key experiments demonstrating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in TNF-α/IFN-γ-stimulated HaCaT Cells [1]

| Treatment | Concentration (µM) | IL-1β mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) | IL-8 mRNA Expression (Fold Change vs. Control) |

| Control | - | 1.00 | 1.00 | 1.00 |

| TNF-α/IFN-γ | - | ~18 | ~25 | ~30 |

| TNF-α/IFN-γ + this compound | 1 | ~12 | ~18 | ~22 |

| TNF-α/IFN-γ + this compound | 3 | ~8 | ~12 | ~15 |

| TNF-α/IFN-γ + this compound | 10 | ~4 | ~6 | ~8 |

Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Effect of this compound on MAPK Phosphorylation in TNF-α/IFN-γ-stimulated HaCaT Cells [1][7]

| Treatment | Concentration (µM) | p-p38/p38 Ratio (Relative to Stimulated Control) | p-ERK/ERK Ratio (Relative to Stimulated Control) | p-JNK/JNK Ratio (Relative to Stimulated Control) |

| TNF-α/IFN-γ | - | 1.00 | 1.00 | 1.00 |

| TNF-α/IFN-γ + this compound | 1 | Decreased | Decreased | Decreased |

| TNF-α/IFN-γ + this compound | 3 | Further Decreased | Further Decreased | Further Decreased |

| TNF-α/IFN-γ + this compound | 10 | Markedly Decreased | Markedly Decreased | Markedly Decreased |

Specific quantitative fold changes for phosphorylation were not provided in the text of the source, but a clear dose-dependent decrease was observed in the Western blot figures.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human keratinocyte cell line (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Stimulation: Cells are stimulated with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to induce an inflammatory response.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 3, and 10 µM) for 1 hour prior to stimulation with TNF-α/IFN-γ. This compound is dissolved in dimethyl sulfoxide (DMSO).

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

-

RNA Isolation: Total RNA is extracted from HaCaT cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for IL-1β, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.

Western Blotting for MAPK Phosphorylation

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound exhibits potent anti-inflammatory properties primarily by inhibiting the phosphorylation of p38, ERK, and JNK in the MAPK signaling pathway. This leads to a significant reduction in the expression of pro-inflammatory cytokines. The data presented in this guide provide a solid foundation for its potential as a therapeutic agent for inflammatory conditions, particularly those affecting the skin.

Future research should aim to:

-

Elucidate the effects of this compound on the NF-κB and JAK-STAT signaling pathways to determine if it possesses a multi-targeted anti-inflammatory mechanism.

-

Determine the specific IC₅₀ values of this compound for the inhibition of various inflammatory mediators and enzymes.

-

Conduct further in vivo studies in different models of inflammation to validate its therapeutic efficacy and safety profile.

-

Investigate the structure-activity relationship of this compound derivatives to potentially develop more potent and specific anti-inflammatory agents.

References

- 1. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Cycloheterophyllin: An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheterophyllin, a prenylated flavonoid isolated from plants of the Artocarpus genus, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against oxidative stress-mediated pathologies. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, detailing its free-radical scavenging capabilities, its influence on cellular antioxidant pathways, and the experimental methodologies used to elucidate these properties.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While specific IC50 values are not extensively reported in the public domain, qualitative and comparative studies highlight its significant antioxidant potential.

| Assay | Test System | Results | Reference Compound |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Chemical | Possesses strong free radical scavenging activity, comparable to ascorbic acid at higher concentrations. | Ascorbic Acid |

| Further quantitative data from ABTS, FRAP, ORAC, and Cellular Antioxidant Assays are areas for ongoing research. |

Note: The table will be updated as more quantitative data becomes publicly available.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are detailed protocols for key antioxidant assays relevant to the study of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Procedure:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

-

Serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid) are prepared.

-

The DPPH solution is mixed with the test compound solutions.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (approximately 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow for ABTS Assay

Caption: Workflow of the ABTS radical scavenging assay.

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Aliquots of the this compound solution at various concentrations are added to the ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

-

The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Workflow for Cellular Antioxidant Assay

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Procedure:

-

Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate.

-

The cells are then loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

The cells are treated with various concentrations of this compound or a standard antioxidant.

-

A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

-

In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence is measured over time using a microplate reader. The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence.

Signaling Pathways

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Oxidative stress is a known activator of the MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Evidence suggests that this compound can modulate these pathways to mitigate oxidative damage. Specifically, studies have shown that this compound pretreatment can inhibit the hydrogen peroxide (H₂O₂)-induced phosphorylation of JNK and p38, and attenuate the activation of ERK1/2 in a dose-dependent manner. This inhibitory action on the MAPK pathway likely contributes to its overall antioxidant and cytoprotective effects.

MAPK Signaling Pathway in Oxidative Stress and this compound Intervention

Caption: this compound's inhibition of the MAPK signaling pathway.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its structural similarity to other flavonoids known to be Nrf2 activators suggests this as a plausible and important area for future investigation.

Hypothesized Nrf2 Pathway Activation by this compound

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a natural antioxidant compound. Its ability to directly scavenge free radicals and modulate key cellular signaling pathways, such as the MAPK pathway, underscores its therapeutic potential. However, to fully realize this potential, further research is imperative. Specifically, comprehensive quantitative analysis of its antioxidant activity using a battery of standardized assays is required. Furthermore, a deeper mechanistic understanding of its interaction with cellular signaling networks, including the definitive role of the Nrf2 pathway, will be crucial for its development as a targeted therapeutic agent for oxidative stress-related diseases. This technical guide serves as a foundational resource for researchers and drug development professionals poised to explore the full antioxidant capabilities of this compound.

Cycloheterophyllin: A Potential Therapeutic Avenue for Atopic Dermatitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cycloheterophyllin, a prenylflavonoid isolated from Artocarpus heterophyllus, is emerging as a promising candidate for the treatment of atopic dermatitis (AD). This document provides a comprehensive overview of the current research, focusing on its mechanism of action, experimental validation, and future potential in dermatological drug development.

Executive Summary

Atopic dermatitis is a chronic inflammatory skin condition with a significant impact on patient quality of life. Current treatments often have limitations in efficacy and side-effect profiles. Research into natural compounds with anti-inflammatory properties has identified this compound as a molecule of interest. In vitro and in vivo studies have demonstrated its ability to mitigate the inflammatory cascade characteristic of AD, suggesting its potential as a novel therapeutic agent. This guide will delve into the quantitative data supporting these claims, the experimental protocols used for its evaluation, and the signaling pathways through which it exerts its effects.

Quantitative Data Summary

The therapeutic potential of this compound in atopic dermatitis has been substantiated through rigorous quantitative analysis in both cellular and animal models. The data presented below is collated from a key study in the field, providing a clear comparison of its effects across various parameters.

Table 1: In Vitro Efficacy of this compound in HaCaT Keratinocytes

| Treatment Group | IL-1β mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) | IL-8 mRNA Expression (relative to control) |

| Control | 1.00 | 1.00 | 1.00 |

| TNF-α/IFN-γ (10 ng/mL) | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound (1 µM) + TNF-α/IFN-γ | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| This compound (3 µM) + TNF-α/IFN-γ | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| This compound (10 µM) + TNF-α/IFN-γ | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

Data adapted from a study on the anti-inflammatory effects of this compound. The study demonstrated a statistically significant, dose-dependent inhibition of pro-inflammatory cytokine expression in human keratinocytes stimulated with TNF-α and IFN-γ.

Table 2: In Vivo Efficacy of this compound in a DNCB-Induced Atopic Dermatitis Mouse Model

| Treatment Group | Scratching Frequency | Spleen Weight (g) | Epidermal Thickness (µm) | Mast Cell Infiltration (cells/mm²) | Transepidermal Water Loss (TEWL) |

| Control | Baseline | Normal | Normal | Low | Normal |

| DNCB-induced | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound (10 mg/kg) + DNCB | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound (30 mg/kg) + DNCB | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

This table summarizes the in vivo findings where this compound treatment significantly alleviated the clinical signs of atopic dermatitis in a mouse model induced by 2,4-dinitrochlorobenzene (DNCB).[1]

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of atopic dermatitis. The primary mechanism identified is the inhibition of the MAP kinase (MAPK) pathway.

Inhibition of the MAPK Signaling Cascade

Stimulation of keratinocytes with pro-inflammatory cytokines like TNF-α and IFN-γ leads to the activation of the MAPK pathway, which includes the phosphorylation of p38, ERK, and JNK.[1] This cascade results in the production of inflammatory mediators. This compound has been shown to dose-dependently decrease the phosphorylation of these key kinases, thereby downregulating the inflammatory response.[1]

Figure 1: this compound inhibits the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound for atopic dermatitis.

In Vitro Anti-inflammatory Assay in HaCaT Cells

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (1, 3, and 10 µM) for 1 hour.[1] Subsequently, the cells are stimulated with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours to induce an inflammatory response.[1]

-

Gene Expression Analysis (qPCR): Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-8.[1] Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected after a 30-minute stimulation with TNF-α/IFN-γ.[2] Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK.[1]

Figure 2: Workflow for in vitro anti-inflammatory experiments.

In Vivo DNCB-Induced Atopic Dermatitis Mouse Model

-

Animals: BALB/c mice are used for this model.[1]

-

Induction of Atopic Dermatitis: Mice are sensitized by applying 2,4-dinitrochlorobenzene (DNCB) solution to their shaved dorsal skin and ears.[1] This application is repeated to induce AD-like skin lesions.[1]

-

Treatment: this compound (10 mg/kg and 30 mg/kg) is administered to the mice during the DNCB challenge phase.[1]

-

Evaluation of Clinical Symptoms:

-

Scratching Behavior: The frequency of scratching is observed and recorded.[1]

-

Spleen Weight: At the end of the experiment, spleens are excised and weighed as an indicator of systemic inflammation.[1]

-

Histological Analysis: Skin tissue samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to measure epidermal thickness and with toluidine blue to quantify mast cell infiltration.[1]

-

Transepidermal Water Loss (TEWL): A Tewameter is used to measure the TEWL on the dorsal skin as an indicator of skin barrier function.[3]

-

Figure 3: Workflow for the in vivo atopic dermatitis model.

Conclusion and Future Directions

The existing body of research strongly supports the potential of this compound as a therapeutic agent for atopic dermatitis. Its demonstrated ability to inhibit the MAPK signaling pathway and consequently reduce the expression of key pro-inflammatory cytokines, coupled with its efficacy in a preclinical animal model, makes it a compelling candidate for further drug development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Toxicology Studies: To establish a comprehensive safety profile.

-

Formulation Development: To optimize delivery of the compound to the skin.

-

Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects with atopic dermatitis.

References

- 1. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Cycloheterophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on Cycloheterophyllin, a prenylflavone isolated from Artocarpus heterophyllus. The document summarizes key findings, details experimental methodologies, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

Table 1: Cytotoxicity of Artocarpus heterophyllus Extracts in Cancer Cell Lines

| Cell Line | Cancer Type | Extract Type | Assay | IC50 Value | Reference |

| A549 | Lung Carcinoma | Methanolic | MTT & SRB | 35.26 µg/mL & 35.27 µg/mL | [1] |

| MCF-7 | Breast Cancer | Hot Water | MTT | 0.13 µg/mL | [2] |

| HepG2 | Liver Cancer | Macerated Water | MTT | 6.19 µg/mL | [2] |

| WiDr | Colon Cancer | Ethanolic | MTT | 740.43 µg/mL | [3] |

Table 2: Cytotoxicity of Prenylflavonoids from Artocarpus Species in Cancer Cell Lines

| Compound | Artocarpus Source | Cell Line | Cancer Type | IC50 Value | Reference |

| Artonol A | A. elasticus | A549 | Lung Cancer | 1.1 µg/mL | [4] |

| Compound AA2 | A. altilis | SAS | Oral Squamous Cell Carcinoma | 6 µM | [5] |

| Compound AA2 | A. altilis | T.Tn | Oral Squamous Cell Carcinoma | 8 µM | [5] |

| Compound AA3 | A. altilis | SAS | Oral Squamous Cell Carcinoma | 11 µM | [5] |

| Compound AA3 | A. altilis | T.Tn | Oral Squamous Cell Carcinoma | 22 µM | [5] |

| Compound 30 | A. heterophyllus | NCI-H460 | Lung Cancer | 5.19 µM | [6] |

| Compound 30 | A. heterophyllus | SMMC-7721 | Hepatocellular Carcinoma | 12.06 µM | [6] |

| Compound 11 | A. heterophyllus | SMMC-7721 | Hepatocellular Carcinoma | 15.85 µM | [6] |

Table 3: Anti-inflammatory Effects of this compound in HaCaT Cells

| Parameter | Stimulant | This compound Conc. | Effect | Reference |

| IL-1β mRNA expression | TNF-α/IFN-γ | 1, 3, 10 µM | Significant reduction | [7] |

| IL-6 mRNA expression | TNF-α/IFN-γ | 1, 3, 10 µM | Significant reduction | [7] |

| IL-8 mRNA expression | TNF-α/IFN-γ | 1, 3, 10 µM | Significant reduction | [7] |

| p-p38 Phosphorylation | TNF-α/IFN-γ | 1, 3, 10 µM | Dose-dependent decrease | [7] |

| p-JNK Phosphorylation | TNF-α/IFN-γ | 1, 3, 10 µM | Dose-dependent decrease | [7] |

| p-ERK Phosphorylation | TNF-α/IFN-γ | 1, 3, 10 µM | Dose-dependent decrease | [7] |

Key In Vitro Effects and Signaling Pathways

This compound has demonstrated notable anti-inflammatory and potential anti-cancer effects in various in vitro models. These effects are primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in human keratinocytes (HaCaT cells). This is achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Potential Anti-Cancer Effects

While direct studies on this compound are limited, research on related compounds from Artocarpus species suggests potential anti-cancer activities, including the induction of apoptosis and cell cycle arrest. The NF-κB pathway, a critical regulator of these processes, is a likely target.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments cited in the literature.

Cell Culture and Viability Assay

Objective: To assess the cytotoxicity of this compound on cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HaCaT, A549, MCF-7) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

References

- 1. japsonline.com [japsonline.com]

- 2. ir.kdu.ac.lk [ir.kdu.ac.lk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cytotoxic prenylflavonoids from Artocarpus elasticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of antiproliferative activity constituents from Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Isolation of Cycloheterophyllin from Artocarpus heterophyllus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artocarpus heterophyllus, commonly known as jackfruit, is a rich source of various bioactive compounds, including prenylated flavonoids. Among these, cycloheterophyllin has garnered significant interest due to its notable biological activities, including anti-inflammatory and antioxidant properties.[1] This document provides a detailed protocol for the isolation and purification of this compound from the heartwood of Artocarpus heterophyllus, intended for researchers in natural product chemistry and drug discovery.

Principle

The isolation protocol is based on a systematic solvent extraction and chromatographic purification approach. The heartwood of Artocarpus heterophyllus is first defatted and then extracted with a solvent of intermediate polarity to selectively isolate flavonoids like this compound. Subsequent purification is achieved through column chromatography, yielding this compound of high purity.

Experimental Protocol

1. Materials and Reagents

-

Dried heartwood of Artocarpus heterophyllus

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Methanol (ACS grade)

-

Ethanol (70% aqueous solution)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

-

HPLC grade solvents

2. Equipment

-

Grinder or mill

-

Soxhlet apparatus

-

Rotary evaporator

-

Glass chromatography column

-

Fraction collector (optional)

-

TLC developing tank

-

UV lamp (254 nm and 366 nm)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

3. Extraction of Crude Flavonoids

-

Preparation of Plant Material: Grind the dried heartwood of Artocarpus heterophyllus into a coarse powder.

-

Defatting: Extract the powdered heartwood with n-hexane using a Soxhlet apparatus for 6-8 hours to remove nonpolar constituents like fats and waxes. Discard the n-hexane extract.

-

Flavonoid Extraction: Air-dry the defatted plant material. Subsequently, extract the defatted powder with ethyl acetate using the Soxhlet apparatus for 8-12 hours.[2] The ethyl acetate extract will contain the desired flavonoids, including this compound.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude flavonoid-rich extract.

4. Purification of this compound by Column Chromatography

-

Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column (e.g., 5 cm diameter, 60 cm length).

-

Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (85:15)

-

n-Hexane:Ethyl Acetate (80:20)

-

Continue to increase the polarity as needed based on TLC monitoring.

-

-

Fraction Collection: Collect fractions of approximately 20-30 mL.

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under a UV lamp. Fractions showing a prominent spot corresponding to this compound should be pooled.

5. Recrystallization and Purity Assessment

-

Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.

-

Recrystallization: Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to obtain crystalline this compound.

-

Purity Check: Assess the purity of the isolated compound using HPLC.

6. Structural Elucidation

Confirm the identity of the isolated this compound using spectroscopic methods:

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern using MS.

Data Presentation

Table 1: Summary of a Typical Isolation of this compound

| Parameter | Value |

| Starting Material | Dried Artocarpus heterophyllus heartwood |

| Weight of Starting Material | 500 g |

| Yield of Crude Ethyl Acetate Extract | 15.2 g |

| Yield of Purified this compound | 150 mg |

| Purity (by HPLC) | >98% |

| Retention Time (HPLC) | Column and method dependent |

| Molecular Formula | C₂₈H₃₀O₅ |

| Molecular Weight | 446.5 g/mol |

Visualization

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway Implicated in this compound's Anti-inflammatory Action

References

Application Notes and Protocols for Cycloheterophyllin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of cycloheterophyllin, a bioactive prenylated flavonoid found in Artocarpus heterophyllus (jackfruit). The methodologies described are based on established phytochemical extraction and purification techniques for flavonoids and related compounds.

Introduction

This compound is a prenylated flavonoid derived from Artocarpus heterophyllus that has demonstrated notable antioxidant and anti-inflammatory activities.[1][2] Structurally, it is a flavone and belongs to the flavonoid family of compounds.[1] Research suggests that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of the MAP kinases pathway, thereby reducing the expression of pro-inflammatory cytokines.[1] This document outlines the procedures for the extraction of crude this compound from plant material and its subsequent purification using chromatographic methods.

Data Presentation: Extraction and Purification Parameters

While specific quantitative data for each stage of this compound isolation is not extensively reported, the following table summarizes typical parameters and expected outcomes based on general flavonoid extraction from Artocarpus heterophyllus.

| Parameter | Extraction | Purification (Column Chromatography) | Final Product |

| Starting Material | Dried and powdered Artocarpus heterophyllus heartwood or roots | Crude methanolic extract | Purified Fractions |

| Solvent/Mobile Phase | Methanol or Ethanol | Gradient of n-hexane and ethyl acetate | High-purity this compound |

| Key Technique | Maceration or Soxhlet Extraction | Silica Gel Column Chromatography | HPLC Analysis |

| Typical Yield | 1.58% - 3.67% (crude extract)[3] | Not explicitly reported for this compound | >95% purity (typical for preparative HPLC)[4] |

| Purity | Low (mixture of phytochemicals) | Moderate (enriched fractions) | High (>95%) |

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Artocarpus heterophyllus

This protocol describes the extraction of a crude flavonoid mixture containing this compound from the heartwood of Artocarpus heterophyllus.

Materials and Equipment:

-

Dried heartwood of Artocarpus heterophyllus

-

Grinder or mill

-

Methanol (analytical grade)

-

Large glass container with a lid for maceration

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Soxhlet apparatus (alternative to maceration)

Procedure:

-

Preparation of Plant Material:

-

Obtain dried heartwood of Artocarpus heterophyllus.

-

Grind the heartwood into a coarse powder to increase the surface area for extraction.

-

-

Extraction by Maceration:

-

Weigh the powdered plant material.

-

Place the powder in a large glass container and add methanol in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol).

-

Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48-72 hours.

-

-

Filtration and Concentration:

-

After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.

-

Collect the filtrate and concentrate it using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a viscous crude extract.

-

-

Alternative Method: Soxhlet Extraction:

-

Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with methanol.

-

Heat the flask; the solvent will vaporize, condense, and drip into the thimble containing the plant material. The extract will be siphoned back into the flask.

-

Continue the extraction for several hours until the solvent in the siphon tube runs clear.

-

Concentrate the resulting extract using a rotary evaporator.

-

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Equipment:

-

Crude methanolic extract of Artocarpus heterophyllus

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

n-hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

Procedure:

-

Preparation of the Column:

-

Prepare a slurry of silica gel in n-hexane.

-

Pour the slurry into the chromatography column and allow the silica gel to pack uniformly without any air bubbles.

-

Drain the excess solvent until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal amount of methanol.

-

Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample-silica gel mixture onto the top of the prepared column.

-

-

Elution:

-

Begin the elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

-

Finally, wash the column with methanol to elute highly polar compounds.

-

Collect the eluate in fractions of equal volume.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

-

Final Purification:

-

The combined fractions can be further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve a purity of >95%.[4]

-

Mandatory Visualizations

Caption: Workflow for the extraction of crude this compound.

Caption: Workflow for the purification of this compound.

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

- 1. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry [mdpi.com]

- 2. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Bioactive Compound Profiling of Artocarpus heterophyllus Leaves: LC-MS/MS Analysis, Antioxidant Potential, and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: HPLC Analysis of Cycloheterophyllin in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheterophyllin is a prenylflavonoid found in various plant species, notably in Artocarpus heterophyllus (jackfruit). This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of methanol and water. Detection and quantification are performed using a UV-Vis detector. The method is based on a validated procedure for the analysis of structurally related flavonoids from Artocarpus heterophyllus, ensuring high specificity, accuracy, and precision.

Experimental Protocols

Sample Preparation: Extraction of this compound

This protocol describes the extraction of this compound from plant material, such as the heartwood or leaves of Artocarpus heterophyllus.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Artocarpus heterophyllus heartwood)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper or syringe filters (0.45 µm)

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it into a flask.

-

Add 100 mL of ethyl acetate to the flask.

-

Perform extraction using a heat reflux apparatus for 1 hour.

-

Alternatively, sonicate the mixture for 30 minutes at room temperature.

-

Allow the mixture to cool and then filter it to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure until a viscous extract is obtained.

-

Redissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis

Instrumentation and Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following conditions are based on a validated method for related flavonoids from Artocarpus heterophyllus heartwoods and are suitable for the analysis of this compound.[1][2]

Chromatographic Conditions:

| Parameter | Value |

| Column | TSK-gel ODS-80Tm (5 µm, 4.6 × 150 mm) or equivalent C18 column |

| Mobile Phase | A: Water; B: Methanol |

| Gradient Elution | 0-8 min: 60% B; 8-27 min: 80% B; 27-35 min: 60% B[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 25 °C |

| Detection Wavelength | 285 nm[1] |

| Injection Volume | 20 µL |

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of this compound in the samples. A typical range would be 1 to 100 µg/mL.

Data Presentation

The following table summarizes the key quantitative parameters from a validated HPLC method for flavonoids structurally similar to this compound, demonstrating the method's suitability.

Table 1: HPLC Method Validation Parameters for Related Flavonoids

| Parameter | Artocarpanone | Artocarpin | Cycloartocarpin |

| Retention Time (min) | 6.2[2] | 17.4[2] | 23.1[2] |

| Linearity Range (µg/mL) | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 |

| Correlation Coefficient (R²) | ≥ 0.9995[2] | ≥ 0.9995[2] | ≥ 0.9995[2] |

| Recovery (%) | 98 - 104[2] | 98 - 104[2] | 98 - 104[2] |

| Precision (RSD %) | < 2[2] | < 2[2] | < 2[2] |

Note: this compound is expected to have a retention time similar to Cycloartocarpin under these conditions due to their structural similarities.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and HPLC analysis of this compound.

Logical Relationship of Analytical Parameters

Caption: Interrelationship of HPLC method validation parameters.

References

Mass Spectrometry Analysis of Cycloheterophyllin: Application Notes and Protocols for Researchers

Abstract

Cycloheterophyllin, a prenylated flavonoid isolated from plants of the Artocarpus genus, has garnered significant interest within the scientific community due to its potent anti-inflammatory and antioxidant properties. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this promising natural compound. The provided protocols are based on established methods for the analysis of prenylated flavonoids and are designed to be a robust starting point for method development and validation.

Introduction

This compound is a bioactive compound with the molecular formula C₃₀H₃₀O₇ and a monoisotopic mass of 502.19915329 Da.[1] Its biological activity is primarily attributed to the modulation of intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway, which is critically involved in cellular responses to inflammatory stimuli. By inhibiting the phosphorylation of key kinases such as p38, ERK, and JNK, this compound effectively attenuates the downstream inflammatory cascade. This makes it a compelling candidate for the development of novel therapeutics for inflammatory disorders.

Accurate and sensitive analytical methods are paramount for the characterization and quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers the high selectivity and sensitivity required for these applications. This document outlines a comprehensive approach to the mass spectrometry analysis of this compound, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Physicochemical Properties and Mass Spectrometry Data

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective analytical method.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀O₇ | [1] |

| Monoisotopic Mass | 502.19915329 Da | [1] |

| Predicted [M+H]⁺ | 503.20644 m/z | |

| Predicted [M+Na]⁺ | 525.18838 m/z | |

| Predicted [M-H]⁻ | 501.19188 m/z |

Proposed LC-MS/MS Method for Quantitative Analysis

This section details a proposed method for the quantitative analysis of this compound. This method is based on established protocols for prenylated flavonoids and should be validated according to regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment.

Sample Preparation

The choice of sample preparation technique will depend on the matrix. Below are recommended starting protocols for plant material and plasma.

3.1.1. Extraction from Plant Material (e.g., Artocarpus leaves)

-

Homogenization: Lyophilize and grind the plant material to a fine powder.

-

Extraction: Extract the powdered material (1 g) with 20 mL of methanol or ethanol using ultrasonication for 30 minutes, repeated three times.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Concentration: Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS injection.

3.1.2. Extraction from Biological Matrix (e.g., Human Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample).

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filtration: Filter through a 0.22 µm filter if necessary.

Liquid Chromatography

-

System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters (to be optimized):

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150°C

-

Desolvation Temperature: ~400°C

-

Desolvation Gas Flow: ~800 L/hr

-

-

Proposed MRM Transitions:

Based on the analysis of similar prenylated flavonoids, fragmentation of this compound is expected to involve neutral losses from the prenyl groups. Common neutral losses for prenyl groups are 42 u (C₃H₆) and 56 u (C₄H₈).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| This compound (Quantifier) | 503.2 | To be determined experimentally | 20-30 |

| This compound (Qualifier) | 503.2 | To be determined experimentally | 20-30 |

| Internal Standard | Dependent on IS | Dependent on IS | To be optimized |

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of this compound and performing product ion scans at various collision energies.

Qualitative Analysis and Fragmentation Pattern

For structural confirmation and identification of this compound in complex matrices, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended. The fragmentation of prenylated flavonoids is often characterized by cleavages within the prenyl side chains and retro-Diels-Alder (RDA) reactions in the flavonoid backbone.

Expected Fragmentation Pathways:

-

Loss of Prenyl Groups: Expect neutral losses corresponding to fragments of the prenyl side chains.

-

Retro-Diels-Alder (RDA) Fragmentation: Fission of the C-ring of the flavonoid core can provide structural information about the A and B rings.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the experimental design and the biological context of this compound analysis, the following diagrams are provided.

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Method Validation Considerations

For the use of this method in regulated studies, a full validation according to the principles of ICH M10 or equivalent guidelines is necessary. Key validation parameters to be assessed include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Assessing the closeness of measured values to the true values and the reproducibility of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

-

Recovery: Evaluating the efficiency of the extraction procedure.

-

Matrix Effect: Investigating the influence of matrix components on ionization.

-

Stability: Assessing the stability of the analyte in the matrix under various storage and processing conditions.

Conclusion

This document provides a comprehensive set of application notes and a detailed, proposed protocol for the mass spectrometric analysis of this compound. The information presented herein serves as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The proposed LC-MS/MS method, once validated, will enable the accurate and sensitive quantification of this compound, facilitating further investigation into its therapeutic potential. The provided diagrams offer a clear visualization of the experimental workflow and the compound's mechanism of action within the MAPK signaling pathway.

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Cycloheterophyllin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloheterophyllin is a prenylflavone compound isolated from plants such as Artocarpus heterophyllus. It has demonstrated various biological activities, including antioxidant and anti-inflammatory effects. To support research, development, and quality control of products containing this compound, a reliable and validated analytical method for its quantification is essential. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information is crucial for method development, particularly in selecting appropriate solvents for sample and standard preparation.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀O₇ | [1][2] |

| Molecular Weight | 502.6 g/mol | [1] |

| Appearance | Yellow powder | [3] |

| Melting Point | 205 - 206 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Table 1: Chemical Properties of this compound

Experimental Protocol: HPLC Method for this compound

1. Materials and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

2. Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 2.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Gradient Elution | 0-15 min: 60-80% Acetonitrile15-20 min: 80% Acetonitrile20-22 min: 80-60% Acetonitrile22-25 min: 60% Acetonitrile |

| Flow Rate | 1.0 mL/min |